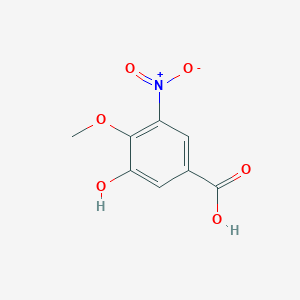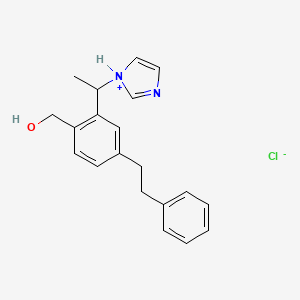![molecular formula C20H16N2S B14432872 2-[(4-Methylbenzo[h]quinolin-2-yl)sulfanyl]aniline CAS No. 81008-86-8](/img/structure/B14432872.png)
2-[(4-Methylbenzo[h]quinolin-2-yl)sulfanyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Methylbenzo[h]quinolin-2-yl)sulfanyl]aniline is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. It features a quinoline core structure, which is known for its significant biological and pharmacological activities. The compound’s unique structure, which includes a sulfanyl group and an aniline moiety, makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing quinolines is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another method is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Methylbenzo[h]quinolin-2-yl)sulfanyl]aniline can undergo various chemical reactions, including:
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinolines .
Applications De Recherche Scientifique
2-[(4-Methylbenzo[h]quinolin-2-yl)sulfanyl]aniline has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-[(4-Methylbenzo[h]quinolin-2-yl)sulfanyl]aniline involves its interaction with various molecular targets and pathways. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells . Additionally, the compound may inhibit specific enzymes or receptors, leading to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylquinoline: Shares the quinoline core but lacks the sulfanyl and aniline groups.
4-Hydroxyquinoline: Contains a hydroxyl group instead of the sulfanyl group.
Thiazole Derivatives: Similar heterocyclic structure but with a sulfur and nitrogen atom in the ring.
Uniqueness
2-[(4-Methylbenzo[h]quinolin-2-yl)sulfanyl]aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfanyl group enhances its reactivity, while the aniline moiety contributes to its potential pharmacological activities .
Propriétés
Numéro CAS |
81008-86-8 |
|---|---|
Formule moléculaire |
C20H16N2S |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
2-(4-methylbenzo[h]quinolin-2-yl)sulfanylaniline |
InChI |
InChI=1S/C20H16N2S/c1-13-12-19(23-18-9-5-4-8-17(18)21)22-20-15(13)11-10-14-6-2-3-7-16(14)20/h2-12H,21H2,1H3 |
Clé InChI |
NXIGYOKZYYJHLQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=C1C=CC3=CC=CC=C32)SC4=CC=CC=C4N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


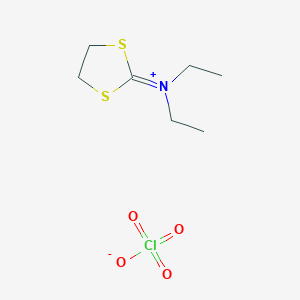
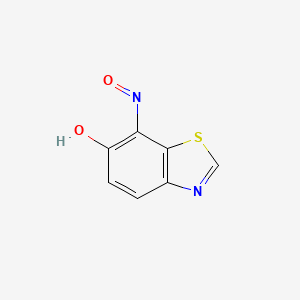
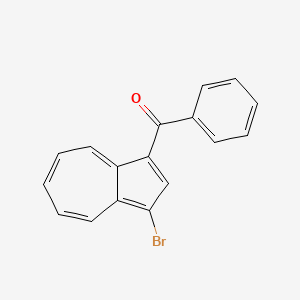

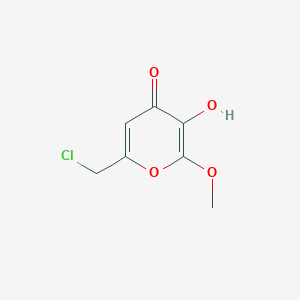
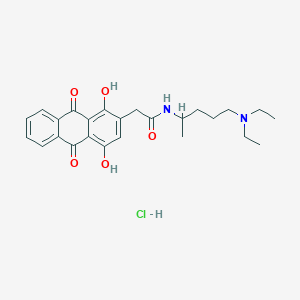
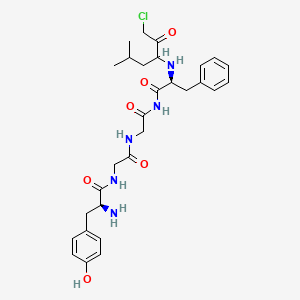

![Diphenyl[(triethoxysilyl)methyl]phosphane](/img/structure/B14432853.png)
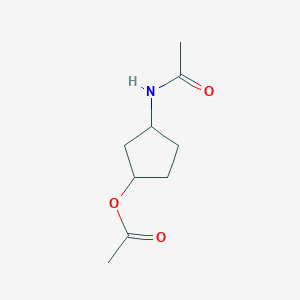
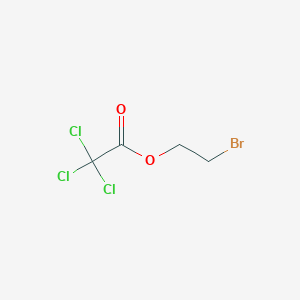
![3-[(Morpholin-4-yl)methylidene]-1-phenylpyrrolidine-2,5-dione](/img/structure/B14432861.png)
